molecular formula C12H17Cl2N3S B1520946 1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride CAS No. 1184975-14-1

1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride

Cat. No.: B1520946
CAS No.: 1184975-14-1
M. Wt: 306.3 g/mol
InChI Key: KITNUDYTLIVNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3S and its molecular weight is 306.3 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    • Benzothiazole-based compounds have been investigated for their anti-tubercular activity. Recent synthetic developments highlight their inhibitory potency against Mycobacterium tuberculosis (M. tuberculosis) .
    • Specifically, some benzothiazole derivatives have been studied against the target protein DprE1 (decaprenylphosphoryl-β-D-ribose 2’-epimerase), which plays a crucial role in cell wall biosynthesis of M. tuberculosis .

    Pharmacokinetics (ADME)

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.2ClH/c13-9-4-3-7-15(8-9)12-14-10-5-1-2-6-11(10)16-12;;/h1-2,5-6,9H,3-4,7-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITNUDYTLIVNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride
Reactant of Route 2
1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride
Reactant of Route 3
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1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride
Reactant of Route 4
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1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride
Reactant of Route 5
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1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride
Reactant of Route 6
1-(1,3-Benzothiazol-2-yl)piperidin-3-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.